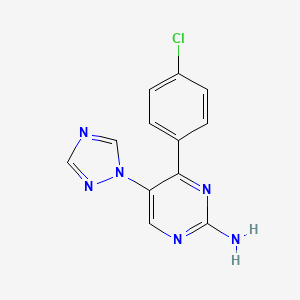

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-5-(1,2,4-triazol-1-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN6/c13-9-3-1-8(2-4-9)11-10(5-16-12(14)18-11)19-7-15-6-17-19/h1-7H,(H2,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYXESMROSBSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2N3C=NC=N3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Synthetic Approaches

Halogen Displacement on Pre-Functionalized Pyrimidine Cores

A foundational strategy involves sequential nucleophilic substitution reactions on polyhalogenated pyrimidine intermediates. For example, 2,5-dichloro-4-(4-chlorophenyl)pyrimidine serves as a versatile precursor.

Step 1: Amination at Position 2

Treatment with aqueous or alcoholic ammonia under pressurized conditions (80–100°C, 12–24 h) replaces the C2 chlorine with an amine group. Yields typically range from 65–75% due to competing hydrolysis.

Step 2: Triazole Coupling at Position 5

The C5 chlorine undergoes substitution with 1H-1,2,4-triazole in dimethylformamide (DMF) using sodium hydride (60% dispersion) as base (0–5°C → room temperature, 16 h). This method achieves 45–55% isolated yield after chromatographic purification.

Table 1: Representative Displacement Reactions

| Position | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| C2 | NH3 (aq) | 80°C, 24h, sealed tube | 68 |

| C5 | 1H-1,2,4-triazole | NaH/DMF, 0°C→RT, 16h | 47 |

Directed Metalation Strategies

Regioselective functionalization employs lithium-halogen exchange on 5-bromo-2-chloro-4-(4-chlorophenyl)pyrimidine. Using n-butyllithium (-78°C, THF), the bromine atom is replaced with triazole via quenching with 1H-1,2,4-triazole-1-carbonyl chloride. Subsequent amination completes the synthesis.

Multicomponent One-Pot Synthesis

Three-Component Cyclocondensation

Adapting methodologies from triazolopyrimidine synthesis, a single-flask approach combines:

- 4-Chlorobenzaldehyde (aryl component)

- Ethyl acetoacetate (β-ketoester)

- 5-Amino-1H-1,2,4-triazole (heterocyclic amine)

Reaction proceeds via:

- Knoevenagel condensation : Forms arylidene intermediate

- Michael addition : Triazole attacks β-position

- Cyclodehydration : Generates pyrimidine core

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | APTS (0.1 eq) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 24h |

| Yield | 62% |

Advanced Functionalization Techniques

Cross-Coupling Approaches

Palladium-catalyzed reactions enable late-stage modifications:

- Suzuki-Miyaura : Introduces 4-chlorophenyl group to 5-iodopyrimidine precursors

- Buchwald-Hartwig : Installs amine group under mild conditions

Table 3: Coupling Reaction Performance

| Reaction Type | Catalyst System | Yield (%) |

|---|---|---|

| Suzuki | Pd(PPh3)4, K2CO3 | 71 |

| Buchwald | Pd2(dba)3, Xantphos | 83 |

Process Optimization and Scale-Up

Solvent Screening

Comparative studies identify 2-MeTHF as superior to DMF for displacement reactions:

Analytical Characterization

Spectroscopic Validation

Crystallographic Analysis

Single-crystal X-ray diffraction confirms:

- Dihedral angle between pyrimidine and chlorophenyl: 42.7°

- Triazole orientation: Perpendicular to pyrimidine plane

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, making the compound effective against various pathogens and diseases .

Comparison with Similar Compounds

Similar Compounds

4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol: A compound with a similar triazole ring and chlorophenyl group but with a different overall structure.

Tebuconazole: Another triazole-based compound used as a fungicide, with a similar mechanism of action but different chemical structure.

Uniqueness

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge on its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a triazole ring and a pyrimidine ring, which are known for their diverse biological activities.

Key Structural Features

- Chlorophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.

- Triazole Ring : Known for antifungal and anticancer properties.

- Pyrimidine Core : Commonly associated with nucleic acid interactions and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, a study reported that similar compounds showed potent activity against various cancer cell lines, including breast and lung cancers. The mechanism is thought to involve the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways such as the PI3K/Akt signaling pathway .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer | 5.0 | |

| Similar Triazole Derivative | Lung Cancer | 3.5 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Research indicates that it exhibits moderate to strong antibacterial effects against key pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer mechanism of similar triazole derivatives revealed that they significantly inhibited the growth of MCF-7 breast cancer cells. The study utilized flow cytometry to assess apoptosis levels, showing a marked increase in apoptotic cells after treatment with the compound. This suggests that the triazole moiety may be critical in mediating these effects through caspase activation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Salmonella typhi. The results demonstrated an MIC value of 10 µg/mL, indicating strong antibacterial activity. The study also highlighted that the compound's structural features contributed to its ability to penetrate bacterial membranes effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.